2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The piperidine scaffold can introduce conformational rigidity, which can be crucial for selective binding to biological targets. Furthermore, the nitrogen atom can act as a basic center, influencing the solubility and acid-base properties of the compound, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of substituents, such as the methyl group in the 2-position of the piperidine ring, allows for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its biological activity.
Overview of 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine within Chemical Space
Chemical and Physical Properties
The chemical and physical properties of this compound can be inferred from its structure and data available for analogous compounds.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂S |
| Molecular Weight | 253.36 g/mol |
| Appearance | Solid |
| SMILES string | CC1N(S(C2=CC=C(C)C=C2)(=O)=O)CCCC1 |
| InChI Key | KBTVSWYPEPWISA-UHFFFAOYSA-N |
Table 1: General Properties of this compound
Spectroscopic Data (Predicted)
Based on the analysis of similar N-tosylpiperidines, the following spectroscopic characteristics can be predicted for this compound:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group protons (two doublets in the aromatic region around 7.3-7.7 ppm and a singlet for the methyl group around 2.4 ppm). The protons on the piperidine ring would appear as a series of complex multiplets in the upfield region (typically 1.2-4.0 ppm), with the proton at the 2-position being influenced by the adjacent methyl group. rsc.orgresearchgate.netchemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the tosyl group (in the 127-144 ppm range), the tosyl methyl carbon (around 21 ppm), and the piperidine ring carbons (in the 20-60 ppm range). The carbon bearing the methyl group (C2) and the methyl group carbon itself would have distinct chemical shifts. rsc.orgresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. jst.go.jptandfonline.comrsc.orgresearchgate.netrsc.org
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the N-S bond and fragmentation of the piperidine ring. nih.govtechnologynetworks.comyoutube.com
Synthesis of this compound
The synthesis of this compound can be readily achieved through standard organic chemistry procedures. A common and straightforward method involves the reaction of 2-methylpiperidine (B94953) with 4-methylphenylsulfonyl chloride (tosyl chloride) in the presence of a base.
The reaction typically proceeds as follows: 2-methylpiperidine, a commercially available starting material, is treated with tosyl chloride in a suitable solvent, such as dichloromethane (B109758) or pyridine (B92270). A base, often pyridine itself or triethylamine (B128534), is used to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is usually stirred at room temperature until completion. Subsequent workup, including washing with acidic and basic aqueous solutions and purification by chromatography or recrystallization, would yield the desired this compound. whiterose.ac.ukorganic-chemistry.orgorganic-chemistry.org
Potential Biological Activities and Applications
Potential Antibacterial Activity
Sulfonamides have a long history as antibacterial agents. Modern research continues to explore new sulfonamide derivatives for their antimicrobial properties. nih.govacu.edu.inresearchgate.netmdpi.com A study on sulfonylpiperidines as inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis, revealed potent antibacterial activity. nih.govresearchgate.net The structure of this compound, with its sulfonamide core and lipophilic substituents, suggests it could be investigated as a potential antibacterial agent. The methyl group on the piperidine ring could influence its binding affinity and selectivity for bacterial enzymes.
Potential Anticancer Activity
Numerous sulfonamide-containing compounds have been developed as anticancer agents, targeting various pathways involved in tumor growth and proliferation. nih.govnih.govmdpi.commdpi.comresearchgate.net For instance, certain sulfonylpiperidone derivatives have shown promising antiproliferative properties against various cancer cell lines. nih.gov The mechanism of action for many anticancer sulfonamides involves the inhibition of key enzymes such as carbonic anhydrases or protein kinases. The structural features of this compound make it a candidate for evaluation in anticancer assays.
Role as a Synthetic Intermediate
Beyond its potential biological activities, N-sulfonylpiperidines, including this compound, can serve as valuable intermediates in organic synthesis. The tosyl group is a well-known protecting group for amines. Furthermore, the sulfonyl group can act as an activating group, facilitating transformations at adjacent positions on the piperidine ring. For example, the protons on the carbon atoms alpha to the nitrogen can be deprotonated with a strong base, allowing for the introduction of various electrophiles. This makes N-sulfonylpiperidines versatile building blocks for the synthesis of more complex piperidine-containing molecules with potential applications in drug discovery and materials science. researchgate.netyoutube.com
Applications in Materials Science
While the primary focus of sulfonylpiperidine derivatives has been in medicinal chemistry, the broader class of sulfonamides has found applications in materials science. Sulfonamide-containing polymers have been investigated for various applications, including as ion-exchange resins and in the development of functional materials. The specific properties of this compound, such as its thermal stability and potential for functionalization, could make it a candidate for incorporation into novel polymeric materials, although this area remains largely unexplored.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-6-8-13(9-7-11)17(15,16)14-10-4-3-5-12(14)2/h6-9,12H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTVSWYPEPWISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1 4 Methylphenyl Sulfonyl Piperidine and Its Analogs
Retrosynthetic Analysis of the 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine Core
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. For this compound (Target Molecule 1 ), two primary disconnections are considered.
Route A: C-N Bond Disconnection
The most logical initial disconnection is at the sulfonamide C-N bond. This bond is reliably formed in the forward sense via a sulfonylation reaction. This disconnection simplifies the target molecule into two key precursors: 2-methylpiperidine (B94953) (2 ) and 4-methylphenylsulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (3 ). This is the most common and direct approach as both precursors are readily available.
Route B: Piperidine (B6355638) Ring Disconnection
Further retrosynthetic analysis focuses on the 2-methylpiperidine ring itself. The ring can be disconnected through various strategies that correspond to known cyclization reactions. A common approach is a C-N/C-C disconnection, which opens the ring to an acyclic amino-aldehyde or amino-ketone precursor, such as 6-aminoheptanal or a related derivative (4 ). This precursor can, in theory, undergo intramolecular cyclization and reduction to form the desired piperidine ring.
Another powerful strategy for forming the piperidine ring is through the reduction of a corresponding pyridine (B92270) derivative. In this case, the retrosynthetic disconnection of the saturated piperidine ring leads to 2-methylpyridine (B31789) (α-picoline) (5 ). This precursor can be converted to 2-methylpiperidine via catalytic hydrogenation.
Classical and Modern Approaches to Piperidine Ring Synthesis
The formation of the substituted piperidine ring is a cornerstone of the synthesis. Both classical cyclization methods and modern catalytic reduction strategies are employed.
Intramolecular cyclization is a fundamental strategy for constructing heterocyclic rings like piperidine. These reactions involve forming one or more C-N or C-C bonds from a suitably functionalized acyclic precursor.
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction can be used to form tetrahydropyridine (B1245486) derivatives, which can then be reduced to piperidines. For instance, an in-situ generated imine (like methanimine) can react with a substituted diene (e.g., 2,3-dimethyl-1,3-butadiene) to form a tetrahydropyridine ring. nih.gov
Intramolecular Amination/Alkylation: An acyclic precursor containing a terminal amine and a leaving group at the appropriate position (e.g., 1-amino-5-halohexane) can undergo intramolecular SN2 reaction to close the ring.
Reductive Amination of Dicarbonyls: The cyclization of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, can yield a substituted piperidine.
Dieckmann Cyclization: This intramolecular condensation of a diester can be adapted to form piperidinone rings, which can be further reduced and functionalized. researchgate.net
The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the piperidine ring.
The catalytic hydrogenation of substituted pyridines is one of the most direct and efficient methods for synthesizing the corresponding piperidines. rsc.org The direct precursor for 2-methylpiperidine is 2-methylpyridine (α-picoline), an inexpensive and widely available starting material derived from coal tar or industrial synthesis. wikipedia.org
The reduction requires a catalyst and a hydrogen source (typically H₂ gas). Various catalysts have been developed for this transformation, with reaction conditions being a key factor in achieving high yields and selectivity.
Rhodium Catalysts: Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have proven effective for the hydrogenation of a wide range of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org These catalysts often show good tolerance for other functional groups.
Palladium and Rhodium on Carbon: Mixed catalyst systems, such as a combination of palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), are used in industrial settings to ensure complete reduction of the pyridine ring. A patented method describes the hydrogenation of an ethyl 2-picoline-4-carboxylate using a Pd/C and Rh/C mixture under pressure. google.com
Raney® Nickel: Raney® Nickel is another catalyst used for pyridine hydrogenation, though it often requires higher temperatures and pressures compared to noble metal catalysts. nih.gov
The table below summarizes typical conditions for the catalytic hydrogenation of 2-picoline derivatives.
| Catalyst | Substrate | Pressure (H₂) | Temperature | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Rh₂O₃ (0.5 mol%) | Alkyl Pyridines | 5 bar | 40 °C | TFE | >99% | rsc.org |
| Pd/C + Rh/C (10-20 wt%) | Ethyl 2-picoline-4-carboxylate | Not specified (pressurized) | Not specified | Ethanol | High | google.com |
| Raney® Nickel | 4-Phenylpyridine | Atmospheric (reflux) | ~200 °C | 1-Octanol | Moderate | nih.gov |
Introduction of the (4-methylphenyl)sulfonyl Group
The final key step in the synthesis is the attachment of the tosyl group to the nitrogen atom of the 2-methylpiperidine ring. This is achieved through a nucleophilic substitution reaction known as sulfonylation or, more specifically, tosylation.
The most common method for N-sulfonylation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com For the synthesis of this compound, 2-methylpiperidine is treated with p-toluenesulfonyl chloride (TsCl).
The reaction mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the tosyl chloride. This displaces the chloride ion, and the base present in the reaction mixture neutralizes the resulting hydrochloric acid (HCl), driving the reaction to completion. While primary amines are highly reactive, secondary amines like 2-methylpiperidine can exhibit lower reactivity, necessitating optimized conditions. cbijournal.com
The efficiency of the sulfonylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, catalyst, and temperature.
Base: A base is required to scavenge the HCl byproduct. Pyridine is a classic choice as it can serve as both a base and a solvent. cbijournal.com However, tertiary amines like triethylamine (B128534) (TEA) are also commonly used, often in combination with a more nucleophilic catalyst. The choice of base can be critical; for instance, CsF-Celite has been reported as a highly efficient catalyst for sulfonylation under solvent-free conditions. cbijournal.com
Catalyst: 4-Dimethylaminopyridine (DMAP) is frequently used in catalytic amounts to accelerate the reaction, especially for less reactive amines or sterically hindered substrates. nih.gov DMAP acts as a nucleophilic catalyst, reacting with TsCl to form a highly reactive N-tosyl-dimethylaminopyridinium intermediate.
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically used to dissolve the reactants without interfering with the reaction. rsc.orgnih.gov
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. nih.gov
The table below outlines a set of optimized conditions for a general sulfonylation reaction that can be applied to secondary amines like 2-methylpiperidine.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Sulfonylating Agent | p-Toluenesulfonyl chloride (TsCl) | Readily available and highly reactive electrophile. | nih.gov |
| Base | Triethylamine (TEA) (1.5 eq.) | Effectively neutralizes HCl byproduct. | nih.gov |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (0.2 eq.) | Acts as a nucleophilic catalyst to accelerate the reaction. | nih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) | Aprotic solvent that provides good solubility for reactants. | nih.gov |
| Temperature | 0 °C to 15 °C | Allows for controlled reaction initiation and progression to completion. | nih.gov |
By carefully selecting and optimizing these synthetic steps, this compound can be synthesized efficiently and in high purity from simple, readily available precursors.
Stereoselective Synthesis of 2-methylpiperidine Derivatives
The controlled synthesis of specific stereoisomers of 2-methylpiperidine derivatives is a key focus in medicinal chemistry. The spatial orientation of the methyl group significantly influences the pharmacological properties of the molecule.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed. In the synthesis of 2-methylpiperidine derivatives, chiral auxiliaries derived from natural products like amino acids, terpenes, or carbohydrates are often employed. For instance, Evans' oxazolidinone auxiliaries and Corey's chiral auxiliaries have been instrumental in asymmetric synthesis. These auxiliaries can be attached to a precursor of the piperidine ring, directing the addition of the methyl group to a specific face of the molecule, thus controlling the stereochemistry.
Catalysts, particularly those based on transition metals like rhodium, iridium, and palladium, play a pivotal role in the stereoselective synthesis of piperidines. Asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand is one effective method. This reaction proceeds through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the stereoselective protonation of an enamine intermediate. Rhodium-catalyzed C-H insertion reactions have also been utilized for the C2 functionalization of piperidines, with the choice of catalyst and nitrogen-protecting group influencing the site selectivity and stereoselectivity.
Diastereoselective and enantioselective methods are direct strategies to introduce the 2-methyl group with a specific stereochemistry.
Diastereoselective Approaches: These methods often involve the use of a chiral substrate or reagent to favor the formation of one diastereomer over others. For example, the diastereoselective reduction of a tetrasubstituted double bond in a precursor molecule has been used to synthesize methyl (2S, 2'R)-2-piperidin-2-ylpropanoate. Another strategy involves the diastereoselective lithiation of N-Boc-2-methylpiperidine, followed by trapping with an electrophile. The stereochemical outcome is dictated by the conformational preference of the piperidine ring during the lithiation step.
Enantioselective Approaches: These methods aim to produce a single enantiomer of the desired product. A notable example is the catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts, which yields enantioenriched 2-substituted 3-bromopiperidines. These intermediates can be further transformed into 3-substituted piperidines. Biocatalytic approaches using transaminases have also emerged for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excess.
Below is a table summarizing various stereoselective synthetic methods for 2-substituted piperidines.
| Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Iridium(I) catalyst with P,N-ligand | Effective for 2-substituted pyridinium salts, proceeds via outer-sphere dissociative mechanism. | |
| Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄ | Site selectivity at C2 is controlled by the catalyst and nitrogen-protecting group. | |
| Diastereoselective Lithiation | s-BuLi, TMEDA | Used for N-Boc-2-methylpiperidine to achieve trans-2,6-disubstitution. | |
| Enantioselective Bromocyclization | Amino-thiocarbamate catalysts, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) | Produces enantioenriched 2-substituted 3-bromopiperidines. | |
| Biocatalytic Asymmetric Synthesis | Transaminases | Synthesizes chiral 2-substituted piperidines from ω-chloroketones with high enantiomeric excess. |
Post-Synthetic Modifications and Functionalization of the Piperidine Ring
Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis. This approach allows for the introduction of diverse functional groups onto the piperidine scaffold, enabling the exploration of structure-activity relationships.
While direct modification of the 2-methyl group is less common, strategies often involve the initial synthesis of a piperidine derivative with a functional group at the 2-position that can be subsequently converted to a methyl group. For example, a 2-carboxymethyl group could be reduced to a hydroxymethyl group and then further transformed into a methyl group.
Functionalization at positions other than the 2-methyl group is a common strategy to create analogs. The nitrogen atom of the piperidine ring is a frequent site for modification. For instance, the tosyl group in this compound can be removed and replaced with other substituents.
C-H functionalization is a powerful tool for introducing substituents at various positions on the piperidine ring. Rhodium-catalyzed C-H insertions can be directed to the C2, C3, or C4 positions depending on the catalyst and the nitrogen-protecting group. For example, using N-Boc-piperidine with Rh₂(R-TCPTAD)₄ leads to C2-functionalization, while N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ result in C4-substitution. The C3 position can be functionalized indirectly through cyclopropanation of a tetrahydropyridine followed by reductive ring opening.
Analytical Characterization Techniques for Structural Elucidation (e.g., NMR, MS, IR, X-ray Crystallography)
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the piperidine ring provide information about their relative orientation (axial or equatorial).
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. Electrospray ionization (ESI) and electron ionization (EI) are common techniques used for piperidine derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, confirming the absolute stereochemistry and conformational details.
The table below summarizes the key analytical techniques and their applications in the structural elucidation of this compound analogs.
| Technique | Information Provided | Reference |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Connectivity, stereochemistry, and conformation of the molecule. | |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | |
| Infrared (IR) Spectroscopy | Identification of functional groups, such as the sulfonyl group. | |
| X-ray Crystallography | Definitive three-dimensional structure, including absolute stereochemistry and conformation. |
Chemical Reactivity and Transformational Studies of 2 Methyl 1 4 Methylphenyl Sulfonyl Piperidine
Electrophilic and Nucleophilic Reactions of the Sulfonyl Group
The sulfonyl group is characterized by a sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to the piperidine (B6355638) nitrogen and the tolyl group's carbon. This configuration renders the sulfur atom highly electrophilic.
Nucleophilic Attack at Sulfur: The primary reaction at the sulfonyl group involves nucleophilic attack on the electron-deficient sulfur atom. This typically leads to the cleavage of the sulfur-nitrogen (S-N) bond, a reaction of great importance for the deprotection of the amine. Strong nucleophiles, particularly hydrides (e.g., from LiAlH₄) or organometallic reagents, can attack the sulfur center, but these reactions often require harsh conditions. The reactivity of arenesulfonamides towards nucleophiles is a cornerstone of their use as protecting groups in organic synthesis. wikipedia.orgfiu.edu
Electrophilic Aromatic Substitution: While the sulfonyl sulfur itself is not susceptible to electrophilic attack, the appended p-methylphenyl (tolyl) ring can undergo electrophilic aromatic substitution. The sulfonyl group is a meta-directing deactivator for this reaction due to its strong electron-withdrawing nature. Therefore, reactions such as nitration or halogenation would require forcing conditions and would be expected to yield substitution at the positions meta to the sulfonyl group (i.e., C-3 and C-5 of the tosyl ring).
Reactions at the Piperidine Nitrogen (N-1)
The nitrogen atom in 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine is part of a sulfonamide linkage. The lone pair of electrons on the nitrogen is delocalized into the sulfonyl group, which significantly reduces its basicity and nucleophilicity compared to a typical secondary amine. Consequently, the primary reactivity at N-1 involves the cleavage of the N-S bond to liberate the free secondary amine, 2-methylpiperidine (B94953). This deprotection is a critical step in synthetic sequences where the tosyl group is used for protection. wikipedia.org A variety of methods have been developed for this transformation, broadly categorized as reductive or acidic cleavage. researchgate.netorganic-chemistry.org
Reductive Cleavage: This is the most common method for tosyl group removal. Reagents like sodium in liquid ammonia (B1221849) (Birch reduction), sodium naphthalenide, or samarium diiodide can effectively cleave the N-S bond. fiu.eduorganic-chemistry.org Milder conditions using magnesium in methanol (B129727) have also been reported as effective. researchgate.netrsc.org
Acidic Cleavage: While sulfonamides are generally stable to acidic conditions, cleavage can be achieved using strong acids, often at elevated temperatures. researchgate.net Reagents such as concentrated hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid can be employed. researchgate.netorganic-chemistry.org
Below is a table summarizing common methods for the deprotection of N-tosyl amines, which are applicable to this compound.
| Reagent System | Conditions | Comments |
| HBr / Acetic Acid / Phenol | Reflux | Classical, but harsh conditions. |
| Sodium / Liquid Ammonia | -78 °C to -33 °C | Highly effective (Birch conditions). |
| Magnesium / Methanol | Sonication or Reflux | Milder reductive conditions. researchgate.netrsc.org |
| Sodium Naphthalenide / THF | -78 °C to RT | Effective for substrates sensitive to dissolving metals. fiu.edu |
| SmI₂ / THF | RT | Mild reductive cleavage. organic-chemistry.org |
| Trifluoromethanesulfonic Acid | Varies | Effective for certain electron-deficient sulfonamides. researchgate.netorganic-chemistry.org |
Chemical Transformations at the 2-methyl Position and Adjacent Carbons
The N-sulfonyl group strongly enhances the acidity of the protons on the adjacent α-carbons (C-2 and C-6) of the piperidine ring. This allows for regioselective deprotonation using a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to form a stabilized α-sulfonyl carbanion. This carbanion can then react with a wide range of electrophiles, enabling the functionalization of the piperidine ring.
In the case of this compound, deprotonation can occur at either the C-2 methine proton or one of the C-6 methylene (B1212753) protons. The regioselectivity is influenced by both steric and electronic factors. The C-6 position is generally less sterically hindered, making it a common site for deprotonation. However, the specific base and reaction conditions can influence the outcome. Subsequent quenching of the resulting lithiated species with an electrophile (E+) allows for the introduction of various substituents at the C-2 or C-6 position.
Representative Transformations:
Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group.
Hydroxylation: Reaction with molecular oxygen followed by reduction, or with specific reagents like MoOPH, yields a hydroxyl group.
Carboxylation: Quenching with carbon dioxide (CO₂) followed by acidic workup introduces a carboxylic acid group.
Aldehyde/Ketone Addition: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
Stability and Degradation Pathways
The sulfonamide linkage is known for its high chemical stability, which is why it is widely used as a robust protecting group. wikipedia.org It is generally resistant to mild acids, mild bases, and many oxidizing and reducing agents. However, under forcing conditions, it can undergo degradation, primarily through hydrolysis of the S-N bond.
Acid-Catalyzed Hydrolysis: In strong aqueous acid, the reaction is thought to proceed via protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. This pathway is generally slow and requires harsh conditions. researchgate.net
Base-Catalyzed Hydrolysis: Alkaline hydrolysis of acyclic sulfonamides is also notoriously slow. researchgate.net The mechanism can involve direct nucleophilic attack by a hydroxide (B78521) ion on the sulfur atom. In some specific cases, particularly with strained cyclic systems or where an acidic proton is available elsewhere in the molecule, elimination-based mechanisms can lead to faster degradation. nih.govrsc.org For this compound, degradation would primarily occur under extreme pH and high-temperature conditions, leading to the formation of p-toluenesulfonic acid and 2-methylpiperidine.
Derivatization Strategies for Structural Diversity
The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse library of compounds. Functionalization can be achieved by leveraging the reactivity at the piperidine ring (as described in 3.3) or by modifying the tosyl group, followed by further transformations.
The formation of amide or hydrazone derivatives requires the presence of a carbonyl group. This can be introduced onto the this compound scaffold via the α-lithiation strategy. For instance, lithiation at C-6 followed by quenching with CO₂ would yield 2-methyl-1-(p-tolylsulfonyl)piperidine-6-carboxylic acid. This carboxylic acid can then be converted into a variety of amides and hydrazones using standard coupling protocols. nih.gov
Amide Formation: The carboxylic acid derivative can be coupled with various primary or secondary amines using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding amides. nih.gov
Hydrazone Formation: The carboxylic acid can first be converted to its corresponding ester or acyl chloride, which then reacts with hydrazine (B178648) or substituted hydrazines to form acylhydrazides. These acylhydrazides can subsequently be condensed with aldehydes or ketones to yield the final hydrazone derivatives. nih.govnih.govmdpi.com
Modern cross-coupling reactions are powerful tools for introducing aromatic and heteroaromatic substituents. To apply these methods, a derivative of this compound bearing a suitable functional handle, such as a halogen or a boronic acid/ester, is required.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.com A halogenated derivative (e.g., 4-bromo-2-methyl-1-tosylpiperidine) could be coupled with a wide range of aryl or heteroaryl boronic acids to introduce diverse cyclic moieties onto the piperidine ring. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org If a halogen is introduced on the tosyl ring (e.g., via electrophilic aromatic substitution), it could be coupled with various amines, anilines, or N-heterocycles. Alternatively, after deprotection of the piperidine nitrogen, the resulting 2-methylpiperidine could itself be used as the nucleophile in a Buchwald-Hartwig reaction with various aryl or heteroaryl halides. organic-chemistry.orgnih.gov
The table below illustrates representative derivatization schemes using cross-coupling reactions.
| Reaction Type | Precursor Required | Coupling Partner | Resulting Structure |
| Suzuki Coupling | Halogenated Piperidine Ring | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl-substituted piperidine |
| Suzuki Coupling | Halogenated Tosyl Ring | Aryl/Heteroaryl Boronic Acid | Piperidine with substituted tosyl group |
| Buchwald-Hartwig | Halogenated Tosyl Ring | Amine / N-Heterocycle | Piperidine with N-aryl/heteroaryl substituted tosyl group |
| Buchwald-Hartwig | 2-Methylpiperidine (deprotected) | Aryl/Heteroaryl Halide | N-Aryl/Heteroaryl-2-methylpiperidine |
These derivatization strategies highlight the utility of this compound as a versatile building block for creating structurally diverse molecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of Piperidine (B6355638) Ring Substitution Pattern on Molecular Properties
The substitution pattern on the piperidine ring is a critical determinant of a compound's molecular properties and, consequently, its biological activity. In the case of 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine, the presence of a methyl group at the 2-position introduces a chiral center and can significantly influence the molecule's conformation and interactions with biological targets.
The position and nature of substituents on the piperidine ring can affect properties such as lipophilicity, basicity (pKa), and metabolic stability. For instance, the introduction of a methyl group generally increases lipophilicity, which can impact cell membrane permeability and binding to hydrophobic pockets in proteins. The position of the methyl group is also crucial. Substitution at the 2-position, adjacent to the nitrogen atom, can sterically hinder the approach of other molecules to the nitrogen and may also influence the lone pair's availability, thereby affecting the compound's basicity.
Research on related piperidine-containing compounds has shown that even minor changes in the substitution pattern can lead to significant differences in biological activity. For example, in a series of N-substituted piperidines, the position and stereochemistry of a methyl group have been shown to be critical for selective binding to specific receptors.
Table 1: Predicted Influence of Piperidine Ring Substitution on Molecular Properties
| Substitution Position | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Basicity (pKa) | Potential Impact on Biological Interaction |
| 2-Methyl | Increase | Decrease (due to steric hindrance) | Can provide selective interactions in chiral binding pockets; may reduce non-specific binding. |
| 3-Methyl | Increase | Minor effect | May influence conformation and interaction with adjacent binding site regions. |
| 4-Methyl | Increase | Minimal effect | Can enhance binding to hydrophobic pockets without significantly altering the electronic properties of the nitrogen. |
This table presents predicted trends based on general medicinal chemistry principles.
Impact of Sulfonyl Moiety Modifications on Receptor Binding and Enzyme Inhibition
The (4-methylphenyl)sulfonyl, or tosyl, group is a prominent feature of the molecule, and its modification would be expected to have a profound impact on receptor binding and enzyme inhibition. The sulfonyl group is a strong electron-withdrawing group, which significantly reduces the basicity of the piperidine nitrogen. This can be a critical factor in interactions with biological targets, as many receptors and enzymes have binding sites that accommodate protonated amines.
In a study of piperidine derivatives as sigma (σ) receptor ligands, compounds bearing a tosyl moiety on the piperidine nitrogen exhibited considerably lower σ1 receptor affinity compared to those with a small alkyl substituent like a methyl group. This suggests that the electronic properties and steric bulk of the tosyl group can be detrimental to binding at certain receptors.
Modifications to the tosyl group itself, such as altering the substituent on the phenyl ring (e.g., replacing the methyl group with other functionalities like halogens or electron-donating groups), could fine-tune the electronic and steric properties of the entire sulfonyl moiety. Such changes would be expected to modulate the strength of interaction with target proteins. For instance, replacing the methyl group with a more electron-withdrawing group could further decrease the electron density on the sulfonyl oxygens, potentially altering hydrogen bonding capabilities.
Table 2: Predicted Impact of Sulfonyl Moiety Modifications on Biological Activity
| Modification of (4-methylphenyl)sulfonyl Group | Predicted Effect on Receptor Binding Affinity | Predicted Effect on Enzyme Inhibition | Rationale |
| Replacement of methyl with H | Minimal change in steric bulk, slight electronic change | Minimal change | The electronic effect of a para-methyl group is generally modest. |
| Replacement of methyl with a halogen (e.g., Cl, F) | May increase or decrease depending on the target | May increase or decrease depending on the target | Introduces new electronic and hydrophobic interactions. |
| Replacement of phenyl ring with an alkyl chain | Likely decrease | Likely decrease | Removes aromatic interactions and alters the overall shape. |
| Replacement of the entire tosyl group with a smaller acyl group | Likely increase in affinity for some targets | Dependent on the enzyme active site | Reduces steric bulk and alters electronic properties of the nitrogen. |
This table presents hypothetical outcomes based on structure-activity relationships observed in analogous series of compounds.
Stereochemical Effects on Biological Interaction and Chemical Reactivity
The presence of a methyl group at the 2-position of the piperidine ring introduces a stereocenter, meaning that this compound can exist as two enantiomers: (R)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine and (S)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
This difference arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral. The three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with the binding site of a target protein compared to its mirror image. For example, one enantiomer might fit perfectly into a hydrophobic pocket while the other experiences steric clashes.
Studies on other chiral 2-methylpiperidine (B94953) derivatives have demonstrated the importance of stereochemistry. For instance, the different stereoisomers of certain mefloquine (B1676156) analogs, which contain a piperidine methanol (B129727) group, have shown variations in their antifungal activity. Similarly, the analgesic potency of 3-methyl-4-(N-phenyl amido)piperidines has been shown to be highly dependent on the cis/trans stereochemistry.
The stereochemistry at the 2-position also influences the chemical reactivity of the molecule, for example, by directing the approach of reagents in subsequent chemical transformations.
Conformational Analysis and its Correlation with Molecular Recognition
The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, the methyl group at the 2-position can exist in either an axial or an equatorial position. The conformational preference is influenced by a balance of steric and electronic effects.
Generally, for a monosubstituted cyclohexane, the equatorial position is favored to avoid 1,3-diaxial interactions. However, in N-substituted piperidines, particularly with bulky N-substituents, the situation can be more complex. For N-acylpiperidines, it has been observed that the axial conformer of a 2-methyl substituent can be favored due to the avoidance of allylic 1,3-strain (A1,3 strain) between the 2-methyl group and the N-acyl group. It is plausible that a similar effect could be at play in N-sulfonylpiperidines, leading to a significant population of the conformer with the 2-methyl group in the axial position.
The preferred conformation of the molecule is critical for molecular recognition. The spatial arrangement of the pharmacophoric features—the piperidine nitrogen, the methyl group, and the tosyl group—will determine how well the molecule can fit into and interact with a biological target. A molecule that can readily adopt the bioactive conformation required for binding will likely exhibit higher potency.
Scaffold Hopping and Bioisosteric Replacements of the (4-methylphenyl)sulfonyl Group
Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry to identify novel compounds with improved properties. The (4-methylphenyl)sulfonyl group in the target molecule could be a candidate for such modifications.
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The goal of bioisosteric replacement is often to improve potency, selectivity, metabolic stability, or to reduce toxicity.
Table 3: Potential Bioisosteric Replacements for the (4-methylphenyl)sulfonyl Group
| Original Group | Potential Bioisostere | Rationale for Replacement |
| -(SO2)- | -(C=O)- (Amide) | Similar hydrogen bond acceptor properties, different geometry and electronics. May improve metabolic stability. |
| 4-methylphenyl | Pyridyl | Introduces a hydrogen bond acceptor and alters aromatic interactions. |
| 4-methylphenyl | Thienyl | Alters aromaticity and potential for hydrophobic and electronic interactions. |
| Entire tosyl group | Benzoyl group | Maintains an aromatic ring and a carbonyl group for potential interactions, but with different geometry. |
| Entire tosyl group | A bulky alkyl group (e.g., adamantyl) | Explores purely steric and hydrophobic interactions. |
This table provides examples of potential bioisosteric replacements and the rationale for their consideration in drug design.
Mechanistic Biological Investigations of 2 Methyl 1 4 Methylphenyl Sulfonyl Piperidine Analogs
In Vitro Enzyme Inhibition Studies
The inhibitory effects of 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine analogs have been evaluated against a range of enzymes implicated in various pathological conditions. These in vitro studies provide valuable insights into the structure-activity relationships (SAR) of these compounds.
Analogs of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.
Research on structurally related piperidine (B6355638) derivatives has demonstrated significant anti-cholinesterase activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. Notably, the introduction of a bulky moiety at the para position of the benzamide (B126) group led to a substantial increase in inhibitory activity. Further enhancement was observed with the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide. One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM for AChE, demonstrating an affinity 18,000 times greater for AChE than for BuChE. nih.gov
In another study, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was found to be a potent anti-AChE inhibitor with an IC50 value of 5.7 nM and a 1250-fold greater selectivity for AChE over butyrylcholinesterase. nih.gov These findings suggest that the piperidine core, when appropriately substituted, is a promising scaffold for the development of potent and selective cholinesterase inhibitors. The basicity of the piperidine nitrogen atom appears to be a critical factor for activity. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Analogs
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.56 | 18,000 |
The inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the intestine, is a therapeutic target for the management of type 2 diabetes. By slowing down carbohydrate digestion, α-glucosidase inhibitors can help to control postprandial hyperglycemia.
Studies on N-arylacetamide derivatives of 1,2-benzothiazine, which share some structural similarities with sulfonamides, have shown promising α-glucosidase inhibitory activity. For example, certain 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] srce.hrresearchgate.netthiazin-2-yl]-N-arylacetamides exhibited potent inhibition with IC50 values ranging from 18.25 to 35.14 μM, which were better than the standard drug acarbose (B1664774) (IC50 = 58.8 μM). mdpi.com
Furthermore, research on quinoline-based hybrids has identified compounds with significant α-glucosidase inhibitory potential. researchgate.net For instance, a compound with a 4-methylpiperidine (B120128) moiety showed an IC50 value of 46.70 μM. researchgate.net The structure-activity relationship analysis suggested that cyclic secondary amine pendants and para-phenyl substituents influence the enzyme inhibition. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Selected Structurally Related Analogs
| Compound Class | Example Compound | IC50 (μM) |
|---|---|---|
| 1,2-Benzothiazine-N-arylacetamides | 12a | 18.25 |
| 1,2-Benzothiazine-N-arylacetamides | 12d | 20.76 |
| Quinoline-based hybrid | Compound with 4-methylpiperidine | 46.70 |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is therefore of interest for the development of anti-inflammatory agents.
A variety of piperidine derivatives have been synthesized and evaluated as urease inhibitors, showing inhibitory activity in the micromolar range. nih.gov The size and electronic effects of the substituents on the piperidine nitrogen were found to influence the inhibitory activity. nih.gov For instance, pyridylpiperazine-based carbodithioate derivatives have demonstrated potent urease inhibition, with some compounds exhibiting IC50 values as low as 2.0 μM. frontiersin.org
In the context of lipoxygenase inhibition, piperine (B192125) and its derivatives have been studied, with piperonylic acid, piperic acid, and piperonal (B3395001) showing IC50 values of 43.065, 45.17, and 50.78 μM, respectively. researchgate.net
Table 3: Urease and Lipoxygenase Inhibitory Activity of Selected Piperidine and Related Analogs
| Compound Class | Target Enzyme | Example Compound | IC50 (μM) |
|---|---|---|---|
| Piperidines | Urease | Various | 31.97 - 254 |
| Pyridylpiperazine carbodithioates | Urease | 5b | 2.0 |
| Piperine Derivatives | Lipoxygenase | Piperonylic acid | 43.065 |
| Piperine Derivatives | Lipoxygenase | Piperic acid | 45.17 |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Sulfonamides are a well-known class of carbonic anhydrase inhibitors. Studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition. nih.gov For example, some compounds showed significant inhibition of the tumor-associated isoforms hCA IX and XII. nih.govnih.gov While specific data for this compound analogs is scarce, the presence of the sulfonamide group suggests a potential for carbonic anhydrase inhibitory activity. The inhibitory profile would likely be influenced by the nature of the substituents on the piperidine and phenyl rings.
Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Analogs
| Compound Class | Target Isoform | Ki (μM) |
|---|---|---|
| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA IX | 0.168 - 0.921 |
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a key role in regulating blood glucose levels. DPP-4 inhibitors are a class of oral antidiabetic drugs.
Research into piperazine (B1678402) and piperidine sulfonamides has identified them as promising DPP-4 inhibitors. srce.hrresearchgate.netnih.govnih.govkab.ac.ug In a study of 1,4-bis(phenylsulfonyl) piperazine derivatives, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring improved the inhibitory activity, while meta-substitution was disfavored. srce.hrresearchgate.netnih.gov These compounds exhibited inhibitory activity in the range of 11.2 to 22.6% at a concentration of 100 μmol L⁻¹. srce.hrresearchgate.netnih.gov The sulfonamide moiety is a key structural feature for these inhibitors.
Receptor Binding Profiling and Ligand-Target Interactions
The interaction of this compound analogs with various receptors can provide insights into their potential pharmacological effects. Receptor binding assays are used to determine the affinity of a compound for a specific receptor.
Studies on N-phenylpiperazine analogs have shown selective binding to dopamine (B1211576) D3 receptors over D2 receptors. nih.govresearchgate.net This selectivity is attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while a benzamide moiety interacts with a secondary binding site unique to the D3 receptor. nih.gov
Furthermore, the receptor-binding profiles of various antipsychotic drugs, many of which contain piperidine or piperazine scaffolds, have been extensively studied to understand their therapeutic effects and side-effect profiles. nih.gov These studies highlight the importance of the piperidine core in interacting with a range of neurotransmitter receptors.
While specific receptor binding data for this compound is limited in the public domain, the structural features suggest potential interactions with various receptors, which would need to be confirmed through dedicated binding and functional assays.
Investigation of Molecular Mechanisms of Action in Cellular Assays (e.g., cell cycle modulation, pathway analysis)
Detailed studies on the specific molecular mechanisms of action of this compound regarding cell cycle modulation and pathway analysis are not extensively documented in publicly available research. However, investigations into structurally related compounds, such as other piperidine derivatives, provide insights into potential cellular targets. For instance, certain dihydropyridine (B1217469) carboxylic acid derivatives have been shown to exhibit cytotoxic effects that may be linked to their interaction with key cellular proteins involved in apoptosis pathways, such as poly (ADP-ribose) polymerase-1 (PARP-1). In silico docking studies of these compounds suggest that their cytotoxic effect on cancer cell lines could be explained by their high affinity for the catalytic site of PARP-1, which is formed by polar amino acids, allowing for the stabilization of the binding mode through hydrogen bond interactions.
Furthermore, the piperidine scaffold is a common feature in molecules designed to modulate cell cycle progression. The identification of novel chemical probes that can arrest cells in specific phases of the cell cycle (G1, S, G2, or M) is a key strategy in the development of anti-cancer therapeutics. While direct evidence for this compound is lacking, its piperidine core suggests that it and its analogs could potentially be explored for such activities.
Antimicrobial and Antifungal Activity Mechanisms
The precise antimicrobial and antifungal mechanisms of this compound have not been fully elucidated. However, research on related tosylpiperidine and sulfonamide-containing compounds points to several potential modes of action.
A series of propanamide compounds derived from 1-tosylpiperidin-4-carboxylate have demonstrated notable antibacterial potential. nih.gov This suggests that the tosylpiperidine moiety can serve as a crucial pharmacophore in the design of new antibacterial agents. The mechanism of action for such compounds is often related to the disruption of essential bacterial processes.
In the context of antifungal activity, the tosyl group has been incorporated into various heterocyclic structures, such as 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which have shown promising activity against multiple Candida species. nih.govmdpi.com The proposed mechanism for these compounds involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.govmdpi.com This inhibition is often achieved by targeting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51). mdpi.com Molecular docking studies have indicated a high affinity of these tosyl-containing compounds for the active site of fungal CYP51 enzymes. nih.govmdpi.com
Furthermore, other piperidine derivatives, such as certain piperidin-4-one derivatives and thioamide derivatives of ciprofloxacin, have exhibited significant antibacterial and antifungal properties. biomedpharmajournal.orgekb.eg The addition of a thioamide group, for instance, has been shown to enhance antifungal activity, possibly through the release of hydrogen sulfide (B99878) (H₂S), which can have broad biological effects. ekb.eg
Table 1: Antimicrobial Activity of Selected Piperidine Analogs
| Compound Type | Target Organism(s) | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|
| Propanamide derivatives of 1-tosylpiperidin-4-carboxylate | Various bacterial strains | Not specified, broad antibacterial effect | nih.gov |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Inhibition of ergosterol synthesis via CYP51 enzyme | nih.govmdpi.com |
| Piperidin-4-one derivatives | Various bacterial and fungal strains | Not specified, broad antimicrobial effect | biomedpharmajournal.org |
| Thioamide derivatives of ciprofloxacin | Candida albicans and various bacteria | Enhanced antifungal activity, potentially involving H₂S release | ekb.eg |
This table is for illustrative purposes and based on data for analogs, not the specific subject compound.
Antioxidant and Neuroprotective Mechanisms
While direct studies on the antioxidant and neuroprotective mechanisms of this compound are limited, research on related structures provides valuable insights.
The neuroprotective effects of tosyl-polyamine derivatives have been linked to their ability to inhibit ionotropic glutamate (B1630785) receptors, such as NMDA receptors. nih.gov Overactivation of these receptors can lead to excitotoxicity and neuronal cell death. By blocking the channel pore of these receptors, tosyl-polyamine derivatives can prevent excessive calcium influx and subsequent neuronal damage. nih.gov
Analogs of piperine, which contains a piperidine ring, have demonstrated neuroprotective effects through the activation of the Nrf2/Keap1 pathway. nih.gov This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of phase II antioxidant enzymes. The ROS scavenging and cytoprotective effects of these piperine analogs are attributed to this mechanism. nih.gov
The antioxidant properties of various piperidine and piperazine derivatives have also been investigated. The mechanism of action for these compounds often involves free radical scavenging, as demonstrated by their activity in DPPH and ABTS assays, or the chelation of transition metals that can catalyze oxidative reactions. nih.govacademicjournals.orgnih.gov The lipophilicity of these compounds can also contribute to their antioxidant potency by allowing them to better interact with and protect cellular membranes from lipid peroxidation. nih.gov
Table 2: Neuroprotective and Antioxidant Mechanisms of Piperidine and Tosyl Analogs
| Compound Class | Proposed Mechanism | Biological Effect | Reference(s) |
|---|---|---|---|
| Tosyl-polyamine derivatives | Inhibition of ionotropic glutamate receptors (e.g., NMDA receptors) | Neuroprotection against excitotoxicity | nih.gov |
| Piperine analogs | Activation of Nrf2/Keap1 pathway, upregulation of antioxidant enzymes | Neuroprotection, ROS scavenging, cytoprotection | nih.gov |
| Piperidine/Piperazine derivatives | Free radical scavenging, transition metal chelation | Antioxidant activity | nih.govacademicjournals.orgnih.gov |
This table is for illustrative purposes and based on data for analogs, not the specific subject compound.
In Vitro Cytotoxicity Mechanisms (without discussing specific adverse effects or human data)
The in vitro cytotoxicity of this compound has not been extensively characterized. However, studies on related chemical structures offer potential mechanistic insights.
For example, novel benzhydrylpiperazine carboxamide and thioamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov The structure-activity relationship of these compounds indicated that the presence of certain substituents, such as a 4-chlorobenzhydryl group, and the replacement of a carboxamide with a thioamide moiety, could enhance cytotoxic effects. nih.gov
As mentioned in section 5.3, the cytotoxicity of some dihydropyridine carboxylic acid derivatives against the HCT-15 cell line has been linked to their potential interaction with PARP-1. mdpi.com The inhibition of PARP-1 can disrupt DNA repair processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with existing DNA repair deficiencies. The ability of these compounds to fit into a small pocket in the catalytic site of PARP-1 and form stabilizing hydrogen bonds is thought to be key to their cytotoxic mechanism. mdpi.com These findings suggest that piperidine-containing compounds could be designed to target specific enzymes involved in cell survival and proliferation.
Computational Chemistry and in Silico Modeling
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target such as a protein or enzyme. This method is crucial for understanding potential mechanisms of action and for structure-based drug design.
While specific docking studies for 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine are not extensively documented in public literature, the methodology can be illustrated by examining studies on analogous structures. For instance, various piperidine-based compounds have been docked against targets like the COVID-19 main protease and topoisomerase II. researchgate.netjscimedcentral.com The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site, and using a scoring function to rank the predicted binding poses based on their energetic favorability.
For this compound, key interactions would likely involve:
Hydrophobic Interactions: The tolyl group and the piperidine (B6355638) ring's aliphatic portions could form van der Waals interactions with nonpolar residues in a receptor's binding pocket.
Hydrogen Bonding: The sulfonyl group's oxygen atoms can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues like arginine or lysine.
The binding affinity, often expressed as a Glide score or binding energy (kcal/mol), quantifies the strength of these interactions. A hypothetical docking study could reveal potential targets and provide a rationale for its biological activity.
Table 1: Illustrative Molecular Docking Parameters for Piperidine Derivatives
| Parameter | Description | Example Value Range |
|---|---|---|
| Glide Score | An empirical scoring function to estimate binding affinity. | -5.0 to -8.0 kcal/mol |
| Interacting Residues | Amino acids in the receptor's active site that form bonds with the ligand. | TYR, LYS, GLN, PHE |
| Interaction Types | The nature of the chemical bonds formed. | Hydrogen Bonds, Hydrophobic, Pi-Pi Stacking |
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.com Following molecular docking, an MD simulation can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein. peerj.comresearchgate.net
In a typical MD simulation of a complex involving this compound, the system would be solvated in a water box with ions to mimic physiological conditions. peerj.com The simulation would run for a duration ranging from nanoseconds to microseconds, tracking the atomic movements.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the persistence of key interactions identified in docking.
These simulations are computationally intensive but offer a more realistic view of the molecular interactions than static docking models. ed.ac.uknih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org For a class of sulfonylpiperidine derivatives, a QSAR study could identify the key molecular properties (descriptors) that govern their efficacy.
Although a specific QSAR model for this compound is not available, studies on other piperidine derivatives have successfully used this approach. nih.govresearchgate.netnih.gov A QSAR model for this class of compounds would involve:
Data Set Collection: Assembling a series of related molecules with experimentally measured biological activities.
Descriptor Calculation: Computing various physicochemical, electronic, and topological descriptors for each molecule.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D arrangement of steric and electrostatic fields around the molecules. The resulting contour maps highlight regions where modifications would likely increase or decrease activity, providing a roadmap for designing more potent analogs.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. jksus.org These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net
For this compound, DFT calculations would yield valuable information:
Optimized Geometry: The most stable 3D conformation of the molecule, including bond lengths and angles.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, e.g., around the sulfonyl oxygens), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), indicating sites for nucleophilic attack.
Table 2: Representative Quantum Chemical Properties for Piperidine Scaffolds
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | Indicates chemical reactivity and stability. |
In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion)
In silico ADMET prediction is a critical step in early-stage drug discovery, used to evaluate a compound's potential pharmacokinetic profile. researchgate.net Various computational models and software can predict these properties for this compound based on its structure. rsc.orgnih.gov
Key predicted ADMET properties include:
Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness."
Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability, which are indicators of oral bioavailability.
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. High BBB penetration is desired for CNS-acting drugs, while high plasma protein binding can affect the free concentration of the drug.
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes. Inhibition or induction of CYP enzymes can lead to drug-drug interactions.
Table 3: Predicted ADMET and Physicochemical Properties for this compound
| Property | Predicted Value | Drug-Likeness Guideline | Status |
|---|---|---|---|
| Molecular Weight | 267.39 g/mol | < 500 g/mol | Compliant |
| LogP (Lipophilicity) | ~2.5 - 3.0 | ≤ 5 | Compliant |
| Hydrogen Bond Donors | 0 | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | 2 (from SO₂) | ≤ 10 | Compliant |
| TPSA | ~43.4 Ų | < 140 Ų | Compliant |
| BBB Permeability | Likely High | - | - |
| GI Absorption | High | - | - |
| CYP2D6 Inhibitor | Probable | - | - |
Note: Values are estimations based on standard in silico prediction algorithms and may vary between different software tools.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.com If this compound were identified as a "hit" compound from an initial screen, it could serve as a starting point for further optimization.
Alternatively, in a ligand-based approach, the known structure of an active molecule is used to find other compounds with similar properties. nih.govmdpi.com If this compound were a known active ligand, its pharmacophore (the 3D arrangement of essential features for biological activity) could be defined. This pharmacophore model—comprising features like a hydrophobic aromatic ring, a hydrogen bond acceptor, and a hydrophobic aliphatic ring—could then be used as a 3D query to screen databases for novel scaffolds with similar features but potentially improved properties. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of sulfonylpiperidines, including 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine, is an area ripe for innovation. Current synthetic strategies often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research will prioritize the development of more efficient and environmentally friendly synthetic methodologies.
One promising avenue is the exploration of green chemistry principles. This includes the use of sustainable solvents, such as water, ethanol, or glycerol, to replace hazardous organic solvents. rsc.orgresearchgate.net Additionally, the development of catalytic systems, potentially utilizing earth-abundant metals, could significantly improve reaction efficiency and reduce waste. mdpi.com Methodologies like one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, can streamline the process, saving time, resources, and energy. researchgate.net The application of flow chemistry, where reactions are carried out in continuous-flow reactors, offers advantages in terms of scalability, safety, and process control.
Furthermore, research into novel reagents and reaction conditions will be crucial. For instance, the use of solid-supported reagents could simplify purification processes, while alternative energy sources like microwave or ultrasonic irradiation could accelerate reaction times and improve yields. The overarching goal is to develop synthetic routes that are not only high-yielding and cost-effective but also align with the principles of sustainable chemistry, minimizing the environmental impact of producing this compound and related compounds. nih.gov
Exploration of New Biological Targets for Sulfonylpiperidine Scaffolds
The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. mdpi.com While the specific biological targets of this compound are not yet fully elucidated, the broader class of sulfonylpiperidines has shown activity against a range of targets. Future research will focus on identifying and validating novel biological targets for this particular compound and its derivatives.
High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, will be instrumental in identifying potential areas of therapeutic intervention. nih.gov Structure-activity relationship (SAR) studies, where systematic modifications are made to the this compound structure, will help to optimize its potency and selectivity for identified targets. nih.gov
Emerging areas of interest for sulfonylpiperidine scaffolds include their potential as anticancer agents, with some derivatives showing inhibitory activity against protein tyrosine kinases like VEGFR-2. acs.org Other potential applications lie in the development of novel antibacterial agents, with some sulfonylpiperidines targeting essential bacterial enzymes like thymidylate kinase (TMK). researchgate.netnih.gov Furthermore, the exploration of their activity in the central nervous system, for conditions such as neurodegenerative diseases, is another promising avenue. nih.gov The chiral nature of the 2-methylpiperidine (B94953) ring also presents an opportunity to explore stereoselective interactions with biological targets, potentially leading to the development of more specific and effective therapeutic agents. researchgate.net
Integration of Advanced Omics Technologies in Mechanistic Studies
To gain a deeper understanding of the biological effects of this compound, the integration of advanced "omics" technologies will be essential. biobide.com These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical compound. nih.govnih.gov
By employing these techniques, researchers can move beyond identifying a single biological target and instead map the broader cellular pathways and networks that are modulated by the compound. frontiersin.org For example, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. researchgate.net Metabolomics can provide insights into the metabolic pathways that are affected.
This systems-level approach can help to elucidate the mechanism of action of this compound, identify potential off-target effects, and discover novel biomarkers of its activity. nih.gov The data generated from omics studies can also be used to build predictive models of the compound's biological effects, aiding in the design of more effective and safer derivatives.
| Omics Technology | Application in Mechanistic Studies |
| Genomics | Identifying genetic factors that influence sensitivity to the compound. |
| Transcriptomics | Profiling changes in gene expression to understand affected pathways. |
| Proteomics | Analyzing alterations in protein levels and modifications to identify direct and indirect targets. |
| Metabolomics | Assessing changes in metabolite profiles to understand metabolic reprogramming. |
Design of Multifunctional Agents Incorporating the this compound Motif
The concept of designing multifunctional agents, or multi-target-directed ligands, is a growing area of interest in drug discovery. This approach aims to develop single molecules that can simultaneously modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound motif, with its versatile chemical structure, is an attractive scaffold for the design of such agents.
By strategically modifying the core structure, it may be possible to incorporate additional pharmacophores that can interact with other relevant biological targets. For example, the piperidine (B6355638) ring could be functionalized with groups that target a secondary receptor or enzyme. mdpi.com This approach has been successfully applied in the development of multifunctional agents for complex diseases like Alzheimer's disease, where targeting multiple pathological pathways is believed to be more effective. nih.gov
Computational modeling and structure-based design will play a crucial role in the rational design of these multifunctional agents. By understanding the binding modes of the this compound scaffold at different targets, researchers can design modifications that optimize its affinity and selectivity for each target.
Application in Chemical Biology as Research Probes or Tools
Beyond its potential therapeutic applications, this compound and its derivatives can also serve as valuable research tools in chemical biology. By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the molecule, it can be converted into a chemical probe. These probes can be used to visualize and identify the subcellular localization of its biological targets, to isolate and identify binding partners, and to study the dynamics of biological processes in living cells.
For instance, a fluorescently labeled version of the compound could be used in high-content imaging studies to screen for compounds that disrupt its interaction with its target. A biotinylated derivative could be used in affinity purification experiments to pull down and identify the proteins that it binds to. The development of such chemical probes will not only advance our understanding of the biological activities of this compound but also provide valuable tools for the broader scientific community to study the biological systems that it modulates.
Q & A
Q. How can reaction conditions be optimized for synthesizing 2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine?
- Methodological Answer : Synthesis optimization typically involves adjusting solvent systems, temperature, and stoichiometry. For sulfonylation reactions, dichloromethane (DCM) with sodium hydroxide as a base is commonly used to facilitate sulfonyl group attachment to the piperidine ring . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) can improve yield (>70%) and purity (>95%) . Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., sulfonyl group at N1, methyl groups at C2 and para-tolyl).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 294.12).
- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers. Adjust mobile phase pH to 4.6 using sodium acetate buffer for improved resolution .
- Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts to suppress racemization during sulfonylation .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or methyl groups to isolate bioactive moieties .
- In Vitro Assays : Compare receptor binding (e.g., σ-1 or NMDA receptors) across cell lines (HEK293, SH-SY5Y) under standardized conditions .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify confounding variables like assay sensitivity .
Q. How to investigate reaction mechanisms for sulfonyl group transfer?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via stopped-flow IR spectroscopy to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride).
- Isotopic Labeling : Use O-labeled reagents to trace sulfonyl oxygen transfer pathways .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies .
Q. What methodologies validate stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hr) and quantify parent compound using HPLC-UV (λ = 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
